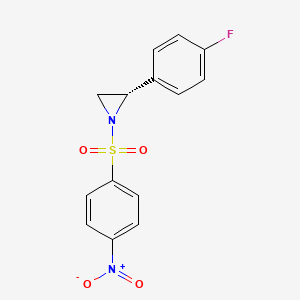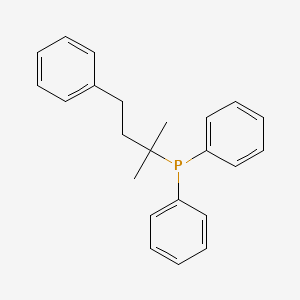![molecular formula C18H16NP B15159858 3-[(Diphenylphosphanyl)methyl]pyridine CAS No. 688315-79-9](/img/structure/B15159858.png)
3-[(Diphenylphosphanyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Diphenylphosphanyl)methyl]pyridine is a chemical compound characterized by a pyridine ring substituted with a diphenylphosphanyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine and diphenylphosphine.
Reaction Conditions: The reaction involves the nucleophilic substitution of pyridine with diphenylphosphine under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified through recrystallization or chromatographic techniques to achieve the desired purity for industrial applications.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxide derivatives.
Reduction: Reduction reactions can reduce the compound to simpler phosphine derivatives.
Substitution: Substitution reactions can replace the diphenylphosphanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxides of the compound.
Reduction Products: Phosphine derivatives.
Substitution Products: Derivatives with different functional groups.
Chemistry:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound can be used to label biomolecules for imaging and tracking studies.
Drug Design: It is explored for its potential use in the design of new pharmaceuticals.
Medicine:
Therapeutics: Research is ongoing to evaluate its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry:
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Environmental Applications: It is studied for its role in environmental remediation processes.
Mechanism of Action
The compound exerts its effects through its ability to act as a ligand, forming complexes with metals. These complexes can then participate in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal ions to facilitate catalytic reactions or biological processes.
Comparison with Similar Compounds
1,3-Bis(diphenylphosphino)propane (DPPP): Similar in structure but with a propane backbone instead of pyridine.
2-(Diphenylphosphino)ethylamine: Contains an ethylamine group instead of pyridine.
Uniqueness:
Pyridine Core: The presence of the pyridine ring in 3-[(Diphenylphosphanyl)methyl]pyridine provides unique electronic and structural properties compared to other similar compounds.
Versatility: Its versatility in catalysis and synthesis makes it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatility make it a compound of great interest in multiple fields.
Properties
CAS No. |
688315-79-9 |
|---|---|
Molecular Formula |
C18H16NP |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
diphenyl(pyridin-3-ylmethyl)phosphane |
InChI |
InChI=1S/C18H16NP/c1-3-9-17(10-4-1)20(18-11-5-2-6-12-18)15-16-8-7-13-19-14-16/h1-14H,15H2 |
InChI Key |
SXIZQCPOEFBPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CN=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
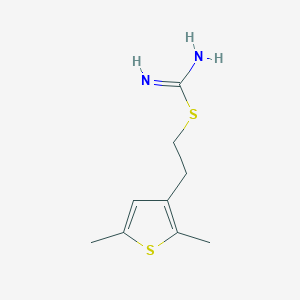
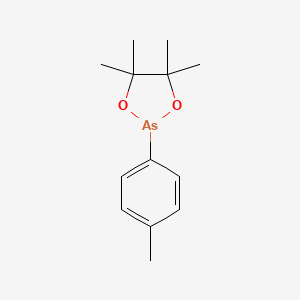
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
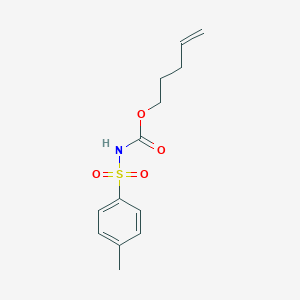
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
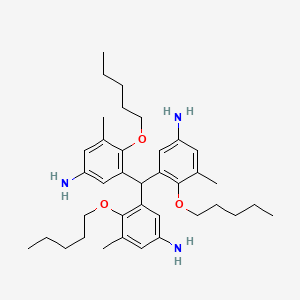
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
